Cas no 2227772-65-6 ((2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol)
(2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol
- EN300-1778536
- (2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol
- 2227772-65-6
-
- Inchi: 1S/C11H20N2O/c1-9(2)7-13-8-11(6-12-13)5-4-10(3)14/h6,8-10,14H,4-5,7H2,1-3H3/t10-/m0/s1
- InChI Key: HVAWTICJKDHEOW-JTQLQIEISA-N
- SMILES: O[C@@H](C)CCC1C=NN(C=1)CC(C)C
Computed Properties
- Exact Mass: 196.157563266g/mol
- Monoisotopic Mass: 196.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38Ų
(2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778536-0.05g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-0.1g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-0.25g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-0.5g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-1.0g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1778536-2.5g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-5.0g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1778536-10.0g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1778536-1g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1778536-5g |
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butan-2-ol |
2227772-65-6 | 5g |
$5345.0 | 2023-09-20 |
(2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol
Introduction to (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol (CAS No. 2227772-65-6)
(2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol is a meticulously synthesized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227772-65-6, represents a novel structural motif with potential applications in drug discovery and therapeutic development. The unique arrangement of functional groups within its molecular framework positions it as a candidate for further exploration in medicinal chemistry.
The molecular structure of (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol consists of a pyrazole ring substituted at the 4-position with a butan-2-ol side chain, which is further modified with a 2-methylpropyl group. This configuration imparts specific stereochemical and electronic properties, making it an intriguing subject for investigation. The presence of the chiral center at the 2-position (indicated by the (S) configuration) adds an additional layer of complexity, suggesting potential for enantioselective synthesis and applications.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and structural versatility. Pyrazole derivatives, in particular, have been extensively studied for their pharmacological properties. The compound (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol falls within this category and has been explored for its potential role in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The pyrazole ring is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. By incorporating additional functional groups such as the butan-2-ol and 2-methylpropyl substituents, researchers aim to enhance its binding affinity and selectivity towards specific targets. This approach aligns with the growing trend in drug design towards rational molecular optimization.
The stereochemical integrity of (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol is another critical factor that contributes to its pharmaceutical relevance. Chiral drugs often exhibit different pharmacological profiles depending on their enantiomeric form, necessitating precise control over stereochemistry during synthesis. The (S) configuration at the 2-position ensures that the compound maintains a specific three-dimensional arrangement, which can influence its interactions with biological targets.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutan-2-ol. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric purity. These methods not only facilitate the synthesis of enantiomerically pure compounds but also provide insights into their structural and functional properties.
The biological evaluation of (2S)-4-1-(2-methylpropyl)-1H-pyrazol-4-ybunanobutanol has revealed promising results in preclinical studies. Initial assays have demonstrated its ability to interact with various enzymes and receptors, suggesting potential therapeutic applications. For instance, it has shown inhibitory activity against certain kinases and other enzymes implicated in inflammatory diseases. These findings underscore the compound's potential as a lead molecule for further development.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising drug candidates like (CAS No. 2227772-65). Molecular modeling techniques allow researchers to predict binding affinities and interactions between the compound and biological targets, thereby guiding experimental design. This interdisciplinary approach has significantly enhanced the efficiency of drug discovery programs.
In conclusion, (CAS No. 2227773) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The ongoing research into this compound highlights its importance as a scaffold for drug development and underscores the need for further exploration in this field. As our understanding of molecular interactions continues to evolve, compounds like (CAS No.) are poised to play a crucial role in addressing unmet medical needs.
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